molecular formula C19H24N4O2 B2773682 8-[4-(propan-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane CAS No. 2177060-21-6

8-[4-(propan-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane

Cat. No.: B2773682
CAS No.: 2177060-21-6
M. Wt: 340.427
InChI Key: PAVNCECTKPBXGH-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups, including a propan-2-yloxy group, a benzoyl group, a 1,2,3-triazol-1-yl group, and an 8-azabicyclo[3.2.1]octane group . These types of compounds are often synthesized for their potential biological activities .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, similar compounds are often synthesized through reactions like the copper-catalyzed click reaction of azides with alkynes . This is a widely used method for obtaining 1,2,3-triazole ring systems .


Molecular Structure Analysis

The molecular structure of this compound would be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on its specific structure and the functional groups present. Typically, these properties would be determined through a variety of experimental techniques .

Scientific Research Applications

Structural Analysis

Research on compounds like "8-[4-(propan-2-yloxy)benzoyl]-3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octane" often involves detailed structural analysis to understand their molecular conformation and interactions. For instance, studies on the gold(III) tetrachloride salt of L-cocaine, a related compound, have provided insights into intramolecular hydrogen bonding and intermolecular contacts, which are crucial for understanding the compound's reactivity and potential binding mechanisms (Wood, Brettell, & Lalancette, 2007).

Synthetic Applications

The synthesis of structurally complex bicyclic compounds, such as 6,8-dioxabicyclo[3.2.1]octanes, through ring-closing metathesis represents a conceptual strategy for constructing natural product analogs and pharmaceuticals (Burke, Müller, & Beaudry, 1999). Similarly, the synthesis and study of 8-β-alcoxycarbonyl-8-α-hydroxy-3-phenethyl-3-azabicyclo[3.2.1]octane derivatives reveal stereoelectronic effects and preferred conformations, which are critical for designing compounds with desired biological activities (Diez et al., 1991).

Future Directions

The future directions for research on this compound would likely involve further exploration of its potential biological activities and the development of more effective synthesis methods .

Properties

IUPAC Name

(4-propan-2-yloxyphenyl)-[3-(triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2/c1-13(2)25-18-7-3-14(4-8-18)19(24)23-15-5-6-16(23)12-17(11-15)22-10-9-20-21-22/h3-4,7-10,13,15-17H,5-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAVNCECTKPBXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2C3CCC2CC(C3)N4C=CN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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